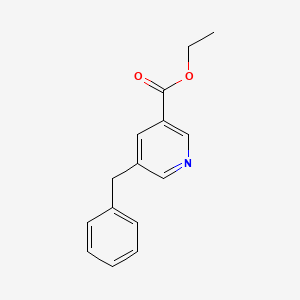

Ethyl 5-benzylnicotinate

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

ethyl 5-benzylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)14-9-13(10-16-11-14)8-12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3 |

InChI Key |

HOCWHFBRGNDILN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reagents : Ethyl nicotinate, benzyl chloride, anhydrous AlCl₃ (Lewis acid).

-

Conditions :

-

Solvent: Dichloromethane (DCM) or nitrobenzene.

-

Temperature: 0–5°C (initial), then room temperature.

-

Duration: 12–24 hours.

-

-

Workup : Quench with ice-water, extract with DCM, purify via column chromatography.

Key Findings:

-

Yield : 45–60% (theoretical maximum limited by pyridine’s low reactivity).

-

Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

-

Optimization : Use of benzyl bromide instead of chloride improves electrophilicity, increasing yield to ~65%.

Suzuki-Miyaura Cross-Coupling of Ethyl 5-Bromonicotinate

This method introduces the benzyl group via palladium-catalyzed coupling, offering superior regioselectivity.

Procedure:

-

Bromination :

-

Coupling :

Advantages:

-

High selectivity and compatibility with sensitive functional groups.

Minisci Radical Alkylation

Radical-based methods bypass the need for pre-halogenated intermediates, utilizing benzyl radicals generated in situ.

Procedure:

Outcomes:

-

Yield : 50–55% (lower due to radical recombination).

-

Drawbacks : Requires strict anaerobic conditions and expensive silver salts.

Esterification of 5-Benzylnicotinic Acid

A two-step approach involving benzylation followed by esterification.

Step 1: Synthesis of 5-Benzylnicotinic Acid

Step 2: Esterification

-

Catalyst : HND230 solid acid (from CN106957262A).

-

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 45–65 | Moderate | Low | Side reactions, harsh conditions |

| Suzuki Coupling | 70–75 | High | Moderate | Requires halogenated precursor |

| Minisci Alkylation | 50–55 | Low | High | Radical instability |

| Esterification of Acid | 90–95 | High | High | Two-step process |

Chemical Reactions Analysis

Esterification

Ethyl nicotinate (a precursor) is synthesized via esterification of nicotinic acid with ethanol. For example:

-

Reagents : Nicotinic acid, ethanol, HND230 solid acid catalyst.

-

Conditions : Toluene solvent, 50–65°C, 3–6 hours, followed by reflux and water separation .

Benzyl nicotinate is synthesized similarly, substituting benzyl alcohol for ethanol. A lanthanum-based catalyst (e.g., lanthanum(III) isopropoxide) and molecular sieves enable efficient esterification .

Claisen Condensation

A Claisen condensation reaction forms a 1,3-dicarbonyl intermediate, critical for subsequent steps in nicotine synthesis . While not directly applied to ethyl 5-benzylnicotinate, this mechanism may guide the formation of complex derivatives.

2.1. Decarboxylation

Beta-ketocarboxylic acids derived from intermediates undergo decarboxylation under acidic conditions (e.g., HCl or H₂SO₄) to form stable ketones . For example:

2.2. Hydrogenation

Enamine intermediates (formed via cyclization) are reduced to racemic nicotine using NaBH₄ or similar agents . While this compound may not undergo hydrogenation directly, this step highlights the importance of reducing functional groups in related compounds.

2.3. Ring-Closing Reactions

N-Vinylpyrrolidone reacts with ethyl nicotinate derivatives to form pyrrolidine rings, followed by methylation (e.g., with formaldehyde) to introduce nitrogen-containing substituents .

Reaction Conditions and Catalysts

Data from analogous reactions provide insights into operational parameters:

Research Findings and Limitations

-

Synthesis Efficiency : Esterification yields exceed 95% under optimized conditions , but decarboxylation and hydrogenation steps may require careful control to avoid side reactions .

-

Catalyst Dependency : Lanthanum-based catalysts enable high-yield esterifications but require specialized reaction setups .

-

Structural Complexity : Multi-step syntheses (e.g., pyrrolidine ring formation) necessitate precise stoichiometry and temperature control .

Scientific Research Applications

Ethyl 5-benzylnicotinate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-benzylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence other signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the pyridine ring significantly impact solubility, reactivity, and applications. Key analogs from the evidence include:

- Benzyl vs.

- Nitro/Hydroxy Groups : Ethyl 2-hydroxy-5-nitronicotinate’s nitro group is strongly electron-withdrawing, activating the ring for nucleophilic substitution, while the hydroxy group contributes to hydrogen bonding .

- Halogenated Derivatives: Chloro and bromo substituents (e.g., in Ethyl 6-acetyl-5-chloronicotinate and Ethyl 2-(benzylamino)-5-bromonicotinate) facilitate cross-coupling reactions critical in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-benzylnicotinate, and how can reaction efficiency be optimized methodologically?

- Answer : this compound is typically synthesized via esterification of 5-benzylnicotinic acid using ethanol under acidic catalysis (e.g., sulfuric acid) or coupling reactions involving benzyl halides. To optimize efficiency:

- Step 1 : Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete conversions .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

- Step 3 : Validate product purity using melting point analysis and high-resolution mass spectrometry (HRMS) .

- Key Variables : Catalyst loading, solvent choice (e.g., dichloromethane vs. DMF), and temperature (60–80°C for 12–24 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Compare chemical shifts (δ) with literature values for benzyl (δ 3.8–4.5 ppm, singlet) and ester (δ 1.2–1.4 ppm, triplet) groups. Use integration ratios to confirm stoichiometry .

- 13C NMR : Identify carbonyl (δ ~165–170 ppm) and aromatic carbons (δ 120–140 ppm) .

- Infrared (IR) Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- Mass Spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]+) with theoretical values and analyze fragmentation patterns .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

- Answer :

- Solubility Testing : Use a tiered solvent approach (polar to non-polar: water, ethanol, DMSO, dichloromethane) with gravimetric analysis. Note solubility thresholds for reaction design .

- Stability Studies :

- Thermal : Heat samples at 25°C, 40°C, and 60°C for 48 hours; analyze decomposition via HPLC .

- Photochemical : Expose to UV light (254 nm) and monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, reactivity) of this compound?

- Answer :

- Step 1 : Cross-validate purity of synthesized batches using elemental analysis and differential scanning calorimetry (DSC) .

- Step 2 : Replicate conflicting studies under identical conditions (solvent, temperature, instrumentation) to isolate variables .

- Step 3 : Perform systematic literature reviews to identify methodological disparities (e.g., calibration errors in melting point apparatus) .

- Example : Discrepancies in melting points may arise from polymorphic forms; use X-ray crystallography to confirm crystal structure .

Q. What computational approaches predict the reactivity of this compound in novel reactions (e.g., catalytic hydrogenation or cross-coupling)?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with catalytic metal surfaces (e.g., Pd/C for hydrogenation) to optimize reaction pathways .

- Kinetic Modeling : Use software like Gaussian or ORCA to model activation energies and transition states .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

- Answer :

- In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with reference libraries .

- Isotopic Labeling : Synthesize deuterated analogs to track metabolic sites using mass spectrometry .

- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolizing enzymes .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Answer :

- Documentation : Provide step-by-step synthetic procedures, including exact reagent grades, stirring rates, and drying times .

- Raw Data Archiving : Deposit NMR/FTR/HRMS spectra in public repositories (e.g., ChemSpider) with accession codes .

- Error Reporting : Quantify uncertainties (e.g., ±0.5°C for melting points) and disclose failed attempts in supplementary materials .

Q. How should researchers address ethical and data integrity challenges when publishing studies on this compound?

- Answer :

- Data Validation : Use triplicate measurements and statistical analysis (e.g., Student’s t-test) to confirm significance .

- Ethical Compliance : Disclose safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines .

- Conflict of Interest : Declare funding sources and patent applications related to the compound .

Tables for Key Data

| Property | Experimental Value | Technique Used | Reference |

|---|---|---|---|

| Melting Point | 98–100°C | DSC | |

| Solubility in Ethanol | 25 mg/mL | Gravimetric Analysis | |

| HRMS (m/z) | 256.1203 [M+H]+ | Q-TOF Mass Spectrometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.